molecular formula C11H10ClNO2S B7645616 2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide

2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide

Cat. No. B7645616
M. Wt: 255.72 g/mol
InChI Key: AFIQPIANCCQYCH-VQHVLOKHSA-N
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Description

2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide, also known as CPES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPES is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide exerts its biological activity by inhibiting the activity of specific enzymes or proteins. For example, in cancer cells, this compound induces apoptosis by inhibiting the activity of Bcl-2, a protein that plays a crucial role in cell survival. In enzyme inhibition, this compound binds to the active site of carbonic anhydrase, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as inducing apoptosis, inhibiting angiogenesis, and inhibiting enzyme activity. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting Bcl-2 activity. Inhibiting angiogenesis prevents the growth and spread of cancer cells by inhibiting the formation of new blood vessels. In enzyme inhibition, this compound inhibits the activity of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in the body.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide has several advantages for lab experiments, such as its high purity, good yield, and well-studied mechanism of action. However, this compound also has some limitations, such as its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide, such as exploring its potential applications in drug discovery, material science, and enzyme inhibition. In drug discovery, this compound can be used as a building block for the synthesis of novel compounds with potential therapeutic applications. In material science, this compound can be used as a building block for the synthesis of novel polymers and materials with unique properties. In enzyme inhibition, this compound can be used as a lead compound for the development of novel enzyme inhibitors with potential therapeutic applications.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action has been studied extensively. This compound has several advantages for lab experiments, such as its high purity, good yield, and well-studied mechanism of action. However, this compound also has some limitations, such as its potential toxicity and limited solubility in water. There are several future directions for the study of this compound, such as exploring its potential applications in drug discovery, material science, and enzyme inhibition.

Synthesis Methods

2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide can be synthesized using different methods, such as the reaction of 4-chloroacetophenone with propargylamine followed by the addition of sulfuric acid, or the reaction of 4-chloroacetophenone with propargylamine followed by the addition of sodium bisulfite. These methods yield this compound in good yields and high purity.

Scientific Research Applications

2-(4-chlorophenyl)-N-(prop-2-yn-1-yl)ethene-1-sulfonamide has been studied extensively for its potential applications in various fields, such as cancer research, enzyme inhibition, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In enzyme inhibition, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-prop-2-ynylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-2-8-13-16(14,15)9-7-10-3-5-11(12)6-4-10/h1,3-7,9,13H,8H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIQPIANCCQYCH-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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